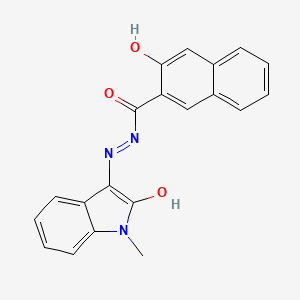
3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
„3-Hydroxynaphthalin-2-carbonsäure-(1-Methyl-2-oxo-1,2-dihydroindol-3-yliden)-hydrazid“ ist eine komplexe organische Verbindung, die zur Klasse der Hydrazide gehört. Diese Verbindungen sind für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter die medizinische Chemie, die organische Synthese und die Materialwissenschaften. Die einzigartige Struktur dieser Verbindung ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was sie zu einem wertvollen Untersuchungsobjekt macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „3-Hydroxynaphthalin-2-carbonsäure-(1-Methyl-2-oxo-1,2-dihydroindol-3-yliden)-hydrazid“ beinhaltet typischerweise die Kondensation von Naphthalin-2-carbonsäure mit Hydrazinderivaten unter kontrollierten Bedingungen. Die Reaktion kann Katalysatoren und spezifische Temperatur- und Druckeinstellungen erfordern, um optimale Ausbeuten zu erzielen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung große Batchreaktoren umfassen, in denen die Reaktanten gemischt und unter überwachten Bedingungen reagieren dürfen. Der Prozess kann Reinigungsschritte wie Kristallisation, Filtration und Trocknung umfassen, um das Endprodukt in reiner Form zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, die häufig zur Bildung entsprechender Oxide führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wobei häufig eine Hydrierung stattfindet.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen in der Verbindung durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Naphthochinonen führen, während Reduktion zu Hydrazinderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre Reaktivität macht sie für verschiedene organische Transformationen geeignet.
Biologie
In der biologischen Forschung können Derivate dieser Verbindung biologische Aktivität aufweisen, was sie zu potenziellen Kandidaten für die Medikamentenentwicklung und biochemische Studien macht.
Medizin
Die Verbindung und ihre Derivate können therapeutisches Potenzial haben, insbesondere bei der Entwicklung von entzündungshemmenden, antimikrobiellen und Antikrebsmitteln.
Industrie
Im Industriesektor kann diese Verbindung bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien verwendet werden, die bestimmte chemische Eigenschaften erfordern.
Wirkmechanismus
Der Wirkmechanismus von „3-Hydroxynaphthalin-2-carbonsäure-(1-Methyl-2-oxo-1,2-dihydroindol-3-yliden)-hydrazid“ beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren und Nukleinsäuren. Die Verbindung kann bestimmte Wege hemmen oder aktivieren, was zu den gewünschten biologischen Wirkungen führt. Detaillierte Studien zur Bindungsaffinität, zum molekularen Docking und zur Pathway-Analyse sind unerlässlich, um ihren vollständigen Mechanismus zu verstehen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding oxides.
Reduction: Reduction reactions may convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for various organic transformations.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development and biochemical studies.
Medicine
The compound and its derivatives may have therapeutic potential, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Wirkmechanismus
The mechanism of action of “3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its full mechanism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Naphthalin-2-carbonsäurederivate
- Indol-2-carbonsäurederivate
- Hydrazidderivate
Einzigartigkeit
Die Einzigartigkeit von „3-Hydroxynaphthalin-2-carbonsäure-(1-Methyl-2-oxo-1,2-dihydroindol-3-yliden)-hydrazid“ liegt in seiner spezifischen strukturellen Anordnung, die bestimmte chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine verbesserte Reaktivität, Stabilität oder biologische Aktivität bieten, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C20H15N3O3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
3-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)iminonaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O3/c1-23-16-9-5-4-8-14(16)18(20(23)26)21-22-19(25)15-10-12-6-2-3-7-13(12)11-17(15)24/h2-11,24,26H,1H3 |
InChI-Schlüssel |
LIMLBLQHCPLNSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC4=CC=CC=C4C=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)
![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)


![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)

![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
